molecular formula C13H11ClN2O B2923001 2-amino-N-(2-chlorophenyl)benzamide CAS No. 838-77-7

2-amino-N-(2-chlorophenyl)benzamide

Cat. No.: B2923001
CAS No.: 838-77-7
M. Wt: 246.69
InChI Key: WFSUBNNPXUDKAD-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)benzamide is an organic compound with the molecular formula C13H11ClN2O It is a benzamide derivative, characterized by the presence of an amino group and a chlorophenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chlorophenyl)benzamide typically involves the reaction of 2-chlorobenzoic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired benzamide derivative .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-chlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-amino-N-(2-chlorophenyl)benzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(4-chlorophenyl)benzamide
  • 2-amino-N-(3-chlorophenyl)benzamide
  • 2-amino-N-(2-fluorophenyl)benzamide

Uniqueness

2-amino-N-(2-chlorophenyl)benzamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-N-(2-chlorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSUBNNPXUDKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

838-77-7
Record name 2-AMINO-N-(2-CHLOROPHENYL)BENZAMIDE
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